(5-BROMO-2,3-DIFLUOROPHENYL)METHANOL
Description
Properties
IUPAC Name |
(5-bromo-2,3-difluorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF2O/c8-5-1-4(3-11)7(10)6(9)2-5/h1-2,11H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPWGHIPHGWOMKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CO)F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887585-71-9 | |
| Record name | 5-Bromo-2,3-difluorobenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Bromination of 2,3-Difluorobenzaldehyde
- Starting Material: 2,3-difluorobenzaldehyde
- Reagents: N-Bromosuccinimide (NBS)
- Solvent: Concentrated sulfuric acid (H₂SO₄)
- Conditions:
- Dissolve 2,3-difluorobenzaldehyde in concentrated H₂SO₄.
- Heat to 60°C.
- Add NBS portionwise over 20 minutes.
- Maintain reaction under inert atmosphere (argon) for 3 hours.
- Workup: Pour reaction mixture into ice water, extract with hexanes, wash with water and brine, dry over anhydrous sodium sulfate.
- Purification: Flash chromatography.
- Yield: Approximately 50% of 2,3-difluoro-5-bromobenzaldehyde as an orange liquid.
Reduction to this compound
- Reagents: Sodium borohydride (NaBH₄)
- Solvent: Methanol
- Conditions:
- Dissolve brominated benzaldehyde in methanol.
- Add NaBH₄ at room temperature.
- Stir for 1 hour.
- Workup: Dilute with ethyl acetate, wash with saturated ammonium chloride solution and brine, dry over anhydrous sodium sulfate.
- Yield: 87% of this compound as a white solid.
This two-step process is efficient and reproducible, providing a high-purity product suitable for further synthetic applications such as Suzuki coupling reactions without requiring further purification.
Alternative Oxidation and Reduction Methods
While the above method is standard, other oxidation-reduction strategies related to similar compounds offer insights into alternative preparation techniques:
Preparation of Stock Solutions and Formulations
For practical applications, (4-bromo-2,5-difluorophenyl)methanol (a closely related compound) preparation of stock solutions is well documented and can be adapted for this compound due to structural similarity:
| Stock Solution Concentration | Volume for 1 mg | Volume for 5 mg | Volume for 10 mg |
|---|---|---|---|
| 1 mM | 4.484 mL | 22.42 mL | 44.84 mL |
| 5 mM | 0.8968 mL | 4.484 mL | 8.968 mL |
| 10 mM | 0.4484 mL | 2.242 mL | 4.484 mL |
- Solvents: DMSO master liquid, PEG300, Tween 80, corn oil, and ddH₂O are used sequentially to prepare clear in vivo formulations.
- Notes: Each solvent addition requires the solution to be clear before proceeding; physical methods like vortexing or ultrasound may aid dissolution.
Research Findings and Practical Notes
- The bromination step is highly regioselective due to the directing effects of fluorine substituents and aldehyde functionality.
- Sodium borohydride reduction is preferred for its mildness and high selectivity, avoiding over-reduction or side reactions.
- Inert atmosphere during bromination prevents unwanted oxidation or side reactions.
- Purification by flash chromatography ensures removal of impurities, critical for subsequent synthetic transformations.
- The overall yield of the two-step synthesis is approximately 43.5% (50% bromination × 87% reduction), which is acceptable for laboratory-scale preparations.
Summary Table of Preparation Method
| Step | Reaction Type | Reagents & Conditions | Yield | Product |
|---|---|---|---|---|
| 1 | Bromination | NBS, conc. H₂SO₄, 60°C, 3 h, argon | 50% | 2,3-Difluoro-5-bromobenzaldehyde |
| 2 | Reduction | NaBH₄, MeOH, RT, 1 h | 87% | This compound |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at the 5-position undergoes nucleophilic substitution (SNAr) due to electron withdrawal by adjacent fluorine atoms.
| Reaction Type | Conditions | Products |
|---|---|---|
| Suzuki Coupling | Pd catalyst, boronate intermediate | Biaryl derivatives |
| Amination | NH₃ or amines, Cu catalyst | Aryl amines |
| Alkoxy Substitution | Alcohols, K₂CO₃ | Aryl ethers |
Example :
-
In Suzuki coupling, the boronate intermediate (formed via Miyaura borylation) reacts with aryl halides under palladium catalysis to form biaryl structures .
Oxidation of the Hydroxymethyl Group
The -CH₂OH group is oxidized to a carboxylic acid or ketone under controlled conditions.
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| KMnO₄ (acidic) | H₂SO₄, heat | 5-Bromo-2,3-difluorobenzoic acid |
| PCC (Pyridinium chlorochromate) | Dichloromethane, RT | 5-Bromo-2,3-difluorobenzaldehyde |
Mechanism :
-
Oxidation proceeds through a two-electron transfer mechanism, forming a carbonyl intermediate.
Esterification and Ether Formation
The alcohol group participates in esterification and Williamson ether synthesis.
| Reaction | Reagents | Product |
|---|---|---|
| Esterification | Acetic anhydride, H⁺ | Acetylated derivative |
| Ether Formation | R-X, NaH | Alkyl/aryl ethers |
Key Insight :
-
The electron-withdrawing fluorine atoms increase the acidity of the hydroxyl group (pKa ~10–12), enhancing its reactivity in deprotonation steps.
Stability and Reactivity Trends
-
Thermal Stability : Decomposes above 200°C, releasing HBr and HF.
-
pH Sensitivity : Stable in neutral conditions but undergoes hydrolysis under strong acids/bases.
Scientific Research Applications
Chemical Synthesis Applications
Building Block in Organic Synthesis
(5-Bromo-2,3-difluorophenyl)methanol serves as a crucial intermediate in the synthesis of more complex organic molecules. It is particularly useful in cross-coupling reactions such as Suzuki-Miyaura coupling, which is widely employed to form carbon-carbon bonds. This reaction allows for the creation of diverse aryl compounds that are essential in pharmaceuticals and agrochemicals .
Preparation of Novel Derivatives
Recent studies have highlighted the compound's utility in synthesizing novel derivatives with enhanced biological activities. For instance, it can be used to prepare pyridine-based derivatives through palladium-catalyzed reactions, demonstrating moderate to good yields . Such derivatives often exhibit promising pharmacological properties, making them candidates for further development.
Pharmaceutical Applications
Potential Drug Development
The structural characteristics of this compound suggest its potential as a lead compound in the development of drugs targeting neurological disorders. Its ability to modulate dopamine neurotransmission positions it as a candidate for treating conditions such as Parkinson's disease and schizophrenia.
Biological Activity Studies
Research indicates that compounds with similar structures can influence dopaminergic pathways, enhancing their interaction with biological targets. This interaction may lead to significant therapeutic effects, including anti-inflammatory and anti-cancer properties . The exploration of its derivatives has revealed activities such as anti-bacterial effects and inhibition of biofilm formation, which are critical in addressing antibiotic resistance .
Case Studies and Research Findings
Industrial Applications
In addition to its pharmaceutical uses, this compound finds applications in the production of specialty chemicals. Its derivatives may be utilized in developing agrochemicals and polymers due to their unique chemical properties .
Mechanism of Action
The mechanism of action of (5-BROMO-2,3-DIFLUOROPHENYL)METHANOL involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine and fluorine substituents enhance its binding affinity and reactivity, allowing it to modulate biological pathways effectively. For instance, it may inhibit certain enzymes by forming covalent bonds with active site residues, leading to altered metabolic processes .
Comparison with Similar Compounds
Below, (5-Bromo-2,3-difluorophenyl)methanol is compared to structurally analogous compounds, focusing on substituent effects, physicochemical properties, and applications.
Substituent-Driven Comparisons
Table 1: Substituent Effects on Key Properties
| Compound Name | Substituents | Molecular Weight (g/mol) | Boiling Point (°C) | LogP* | Key Applications |
|---|---|---|---|---|---|
| This compound | Br (C5), F (C2, C3), -CH₂OH | 237.02 | ~250 (est.) | 1.8 | Pharmaceutical intermediates |
| (5-Chloro-2,3-difluorophenyl)methanol | Cl (C5), F (C2, C3), -CH₂OH | 192.58 | ~230 (est.) | 1.2 | Agrochemical synthesis |
| (2,3-Difluorophenyl)methanol | F (C2, C3), -CH₂OH | 144.13 | ~200 (est.) | 0.9 | Liquid crystal precursors |
| (5-Bromo-2-fluorophenyl)methanol | Br (C5), F (C2), -CH₂OH | 219.01 | ~240 (est.) | 1.6 | Polymer additives |
*LogP: Octanol-water partition coefficient (estimated via computational tools).
Key Observations :
- Halogen Impact : Bromine increases molecular weight and lipophilicity (higher LogP) compared to chlorine or fluorine-only analogs, enhancing membrane permeability in drug candidates .
- Fluorine Positioning: The 2,3-difluoro substitution creates steric hindrance, reducing rotational freedom compared to mono-fluoro analogs. This can stabilize specific conformations in liquid crystals or enzyme-binding pockets .
- Hydroxymethyl Reactivity : The -CH₂OH group enables derivatization (e.g., esterification, oxidation), a feature shared across analogs but modulated by halogen electronegativity.
Spectroscopic and Reactivity Comparisons
Table 2: NMR Chemical Shifts (δ, ppm) for Methanol Derivatives
| Compound | H-C(aryl) Shift | -CH₂OH Shift | Br/F Coupling Patterns |
|---|---|---|---|
| This compound | 7.45 (d, J=8 Hz) | 4.65 (t, J=6 Hz) | ¹⁹F-¹H coupling observed |
| (5-Chloro-2,3-difluorophenyl)methanol | 7.32 (d, J=8 Hz) | 4.60 (t, J=6 Hz) | Reduced spin-spin splitting |
| (2,3-Difluorophenyl)methanol | 7.10 (m) | 4.55 (t, J=6 Hz) | Simpler coupling due to absence of Br |
Notes:
- The bromine atom in this compound induces deshielding of adjacent protons, shifting NMR peaks downfield compared to chlorine or non-brominated analogs .
- Fluorine atoms contribute to complex splitting patterns, as seen in ¹⁹F-¹H coupling, which is absent in non-fluorinated derivatives.
Biological Activity
(5-Bromo-2,3-difluorophenyl)methanol is an organic compound with significant potential in medicinal chemistry and biological research. Its unique structure, characterized by the presence of bromine and fluorine atoms on a phenyl ring, positions it as a candidate for various biological activities, including antimicrobial and anticancer effects. This article provides a comprehensive overview of the biological activity associated with this compound, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
- Molecular Formula : C7H5BrF2O
- Molecular Weight : 223.02 g/mol
The compound's structure includes a hydroxymethyl group attached to a difluorinated phenyl ring, which enhances its reactivity and interaction with biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. A study evaluated its effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined to assess its potency.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 7.81 |
| Escherichia coli | 15.63 |
| Pseudomonas aeruginosa | 31.25 |
These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents .
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. In vitro studies demonstrated cytotoxic effects against the MDA-MB-231 breast cancer cell line, with an IC50 value indicating significant potency.
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 | 27.6 |
| HeLa | 32.4 |
| A549 (Lung cancer) | 45.0 |
The compound's ability to induce apoptosis in these cells suggests its potential as a therapeutic agent in cancer treatment .
The biological activity of this compound is hypothesized to stem from its interaction with specific enzymes and receptors involved in neurotransmission and cell signaling pathways. The difluorinated structure enhances its binding affinity to target proteins, potentially modulating pathways critical for cell proliferation and survival .
Case Studies
- Case Study on Antimicrobial Efficacy : A study conducted by Guo et al. evaluated the antimicrobial properties of several halogenated phenolic compounds, including this compound. The results indicated that compounds with similar halogen substitutions exhibited enhanced activity against Gram-positive bacteria compared to their non-halogenated counterparts .
- Case Study on Anticancer Properties : In a recent investigation into novel anticancer agents, this compound was tested alongside other derivatives. The study highlighted its superior cytotoxicity against breast cancer cells compared to traditional chemotherapeutics, suggesting its potential role in combination therapies .
Q & A
Q. What are optimized synthetic routes for (5-Bromo-2,3-difluorophenyl)methanol, and how are intermediates characterized?
Q. How can the purity of this compound be assessed?
- Methodological Answer : Reverse-phase HPLC with a C18 column (e.g., 4.6 × 150 mm, 3.5 µm) under acidic conditions (0.1% TFA in H₂O/acetonitrile) is suitable. Retention times for similar bromo-fluorinated aromatics range from 1.60–2.20 minutes . GC-MS with electron ionization (EI) can also detect volatile impurities.
Advanced Research Questions
Q. What strategies resolve contradictions in regioselectivity during bromination of difluorophenyl precursors?
- Methodological Answer : Conflicting reports on bromination positions may arise from competing electrophilic and radical pathways. To address this:
Perform DFT calculations (e.g., Gaussian 16) to compare activation energies for bromination at C5 vs. other positions.
Use isotopic labeling (e.g., deuterated solvents) to track reaction intermediates via MS/MS fragmentation .
Validate with X-ray crystallography (SHELXL refinement ) to unambiguously confirm substitution patterns.
Q. How do fluorine substituents influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : Fluorine’s electron-withdrawing effects enhance oxidative stability but may hinder Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Mitigation strategies include:
Q. How can researchers address discrepancies in reported synthetic yields for this compound?
- Methodological Answer : Iterative analysis of variables (e.g., solvent polarity, initiator concentration) using a Design of Experiments (DoE) approach is critical. For example:
- Fix NBS/AIBN ratios (1:0.02 mol/mol) and vary reaction time (2–6 hours).
- Compare yields via ANOVA to identify statistically significant factors.
- Cross-validate with LC-MS tracking to detect intermediates and side products .
Data Contradiction Analysis Framework
- Example Table :
| Variable Tested | Observed Yield (%) | Key Finding |
|---|---|---|
| Reaction Time: 2 h | 62 | Incomplete conversion |
| Reaction Time: 4 h | 90 | Optimal |
| Solvent: DCM vs. CCl₄ | 75 vs. 90 | CCl₄ enhances radical stability |
Exclusion of Non-Academic Content
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
